molecular formula C21H24FN3O5S B2621304 methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 1797966-57-4

methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2621304
CAS No.: 1797966-57-4
M. Wt: 449.5
InChI Key: GZIXSINEBKTSQS-UHFFFAOYSA-N
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Description

Methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorobenzoyl group, and a sulfamoyl phenyl carbamate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a 2-fluorobenzoyl group through an acylation reaction. This intermediate is then reacted with a sulfamoyl phenyl carbamate under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and carbamates, with solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorobenzoyl group.

Scientific Research Applications

Methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-(N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-((1-(2-iodobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

Uniqueness

Methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl N-[4-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-30-21(27)24-16-6-8-17(9-7-16)31(28,29)23-14-15-10-12-25(13-11-15)20(26)18-4-2-3-5-19(18)22/h2-9,15,23H,10-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIXSINEBKTSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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